![molecular formula C17H22FNO3 B14645122 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- CAS No. 56660-98-1](/img/structure/B14645122.png)
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- is an organic compound that belongs to the class of piperidinones. This compound is characterized by the presence of a piperidinone ring substituted with a 4-fluorophenyl group and a dioxolane ring. It is used as an intermediate in the synthesis of various chemicals and pharmaceutical drugs .
Méthodes De Préparation
The synthesis of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- can be achieved through several synthetic routes. One common method involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple, inexpensive, and mild reduction to obtain the desired piperidinone . Industrial production methods may involve the use of more scalable and efficient processes, such as catalytic hydrogenation or the use of specific organometallic reagents.
Analyse Des Réactions Chimiques
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Applications De Recherche Scientifique
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- can be compared with other similar compounds, such as:
4-Piperidone: A simpler piperidinone derivative used as an intermediate in chemical synthesis.
1-Propyl-4-piperidone: Another piperidinone derivative with different substituents, used in various chemical reactions.
1-(4-Fluorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride: A related compound with a similar fluorophenyl group, used in pharmaceutical research. The uniqueness of 4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56660-98-1 |
|---|---|
Formule moléculaire |
C17H22FNO3 |
Poids moléculaire |
307.36 g/mol |
Nom IUPAC |
1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-one |
InChI |
InChI=1S/C17H22FNO3/c18-15-4-2-14(3-5-15)17(21-12-13-22-17)8-1-9-19-10-6-16(20)7-11-19/h2-5H,1,6-13H2 |
Clé InChI |
RAVDTDUTJJIOFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CCCC2(OCCO2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


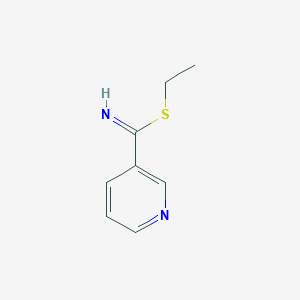
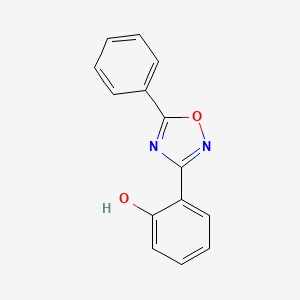

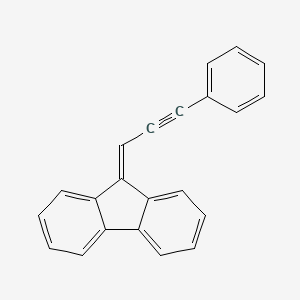
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
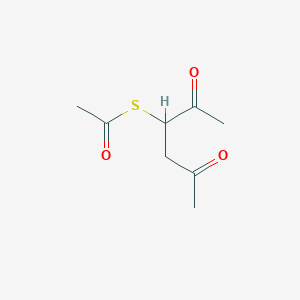
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
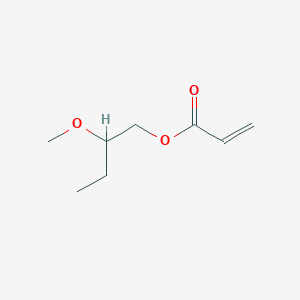
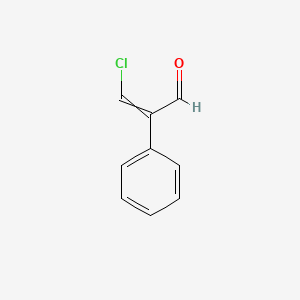
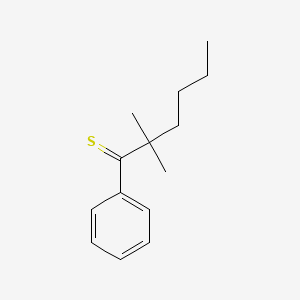
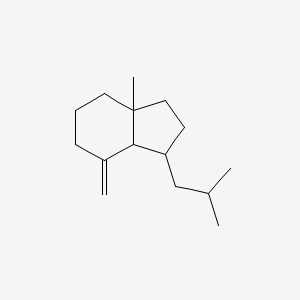
![1-Methyl-1-(3-nitropropyl)-1,3,4,9-tetrahydroindeno[2,1-c]pyran](/img/structure/B14645124.png)

